2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene is a unique organic compound characterized by its distinct molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene typically involves the reaction of benzyl chloride with methylamine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate then reacts with sulfur to yield this compound.
Benzyl chloride: reacts with in the presence of a base to form an intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Protein binding: It can bind to proteins, altering their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2-methyl-1lambda~6~-diazathia-1,2-diene
- 2-Benzyl-2-methyl-3lambda~6~-diazathia-1,2-diene
Uniqueness
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
30223-22-4 |
---|---|
Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
benzyl-diimino-methyl-λ6-sulfane |
InChI |
InChI=1S/C8H12N2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
InChI Key |
IANUXUVJJUWFFE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=N)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.